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Compound of Interest |

1-(3-
Compound Name: Chlorophenyl)cyclobutanecarbonit
rile
CAS No.: 28049-60-7
Cat. No.: B1612817

Executive Summary

1-(3-Chlorophenyl)cyclobutanecarbonitrile is a gem-disubstituted cyclobutane derivative
used primarily as a pharmaceutical intermediate and building block in Structure-Activity
Relationship (SAR) studies.

Crucial Distinction: This compound is the meta-chloro isomer (CAS: 28049-60-7). It is the
structural isomer of the well-known para-chloro analog (CAS: 28049-61-8), which serves as the
key precursor to the anti-obesity drug Sibutramine. Researchers must verify the substitution
pattern (3-Cl vs. 4-Cl) prior to synthesis or procurement, as their pharmacological profiles differ

significantly.

Part 1: Chemical Identity & Informatics
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Property Data

Chemical Name 1-(3-Chlorophenyl)cyclobutanecarbonitrile
CAS Number 28049-60-7

Molecular Formula C11H10CIN

Molecular Weight 191.66 g/mol

SMILES N#CC1(CCC1)c2cccc(Cl)c2

INChl=1S/C11H10CIN/c12-9-3-1-2-8(4-9)11(7-

InChl Strin
g 13)5-6-10-11/h1-4H,5-6,10H2

Colorless to pale yellow viscous oil (standard
Appearance
state)

Structural Visualization

The molecule features a strained cyclobutane ring fused to a quaternary carbon that bears both
a nitrile group and a meta-chlorophenyl ring. The steric bulk of the phenyl ring and the rigidity of
the cyclobutane create a unique 3D scaffold for drug design.

Cyclobutane Ring
(Strained Csp3)

Nitrile Group (-CN)
(Reactive Handle)

3-Chlorophenyl Group
(Lipophilic Domain)

Figure 1: Structural connectivity of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

Quaternary Carbon (C1)

Click to download full resolution via product page

Part 2: Synthetic Methodology
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The synthesis relies on the double alkylation of 3-chlorobenzyl cyanide. While early literature
utilized sodium hydride (NaH) in DMSO, modern process chemistry favors Phase Transfer
Catalysis (PTC) due to its superior safety profile and scalability.

Protocol: Phase Transfer Catalyzed Cycloalkylation

Reaction Scheme:
Reagents:

e Substrate: 3-Chlorobenzyl cyanide (1.0 equiv)

Alkylating Agent: 1,3-Dibromopropane (1.1 — 1.2 equiv)

Base: 50% w/w Aqueous Sodium Hydroxide (NaOH) (3.0 equiv)

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Solvent: Toluene (or Me-THF)

Step-by-Step Procedure:

Preparation: Charge a reaction vessel with 3-chlorobenzyl cyanide, 1,3-dibromopropane,
and TBAB in toluene. Cool the mixture to 0-5°C.

« Initiation: Slowly add the 50% NaOH solution dropwise. Critical: The reaction is exothermic.
Control the addition rate to maintain internal temperature <15°C.

» Cyclization: Once addition is complete, allow the mixture to warm to room temperature (20—
25°C). Agitate vigorously for 3-5 hours. The color typically transitions from yellow to deep
orange/brown.

e Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. Look for the
disappearance of the benzyl cyanide starting material.

e Quench & Workup:

o Add water to dissolve inorganic salts (NaBr).
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o Separate the organic layer.[1][2]
o Extract the aqueous layer once with toluene.

o Wash combined organics with 1N HCI (to remove trace amine impurities) followed by
brine.

 Purification: Dry over anhydrous MgSOa4 and concentrate in vacuo. The crude oil is typically
purified via high-vacuum distillation (bp ~135-140°C at 0.5 mmHg) or column
chromatography if scale is small.

Mechanism of Action (Graphviz)

The reaction proceeds via a stepwise double

mechanism. The methylene protons of the benzyl cyanide are acidic (

), allowing deprotonation by the base at the phase interface.
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3-Chlorobenzyl Cyanide NaOH / TBAB (PTC)
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/
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cyclobutanecarbonitrile

Figure 2: Phase Transfer Catalyzed Cycloalkylation Mechanism

Click to download full resolution via product page

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data should be observed. Note that the
symmetry of the cyclobutane ring simplifies the NMR signals.
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Technique

Expected Signal /| Characteristic

IR Spectroscopy

~2235 cm~*; Sharp nitrile (C=N) stretch.~1080
cm~1: Aryl-Cl stretch.

1H NMR (CDCls)

0 7.2-7.4 (m, 4H): Aromatic protons (3-
substituted pattern).d 2.80—-2.85 (m, 2H):
Cyclobutane ring protons (cis to Ph).6 2.40-2.60
(m, 2H): Cyclobutane ring protons (trans to
Ph).6 2.00-2.15 (m, 2H): Cyclobutane ring
protons (distal CH-2).

13C NMR

~124 ppm: Nitrile Carbon (C=N).~46 ppm:
Quaternary C1 carbon.~34 ppm: Cyclobutane
C2/C4.~16 ppm: Cyclobutane C3.

Mass Spectrometry

m/z 191/193: Molecular ion [M]* (3:1 ratio due
to 33CIR7CI).

Part 4: Safety & Handling

« Nitrile Toxicity: Like all organic nitriles, this compound can liberate cyanide ions under

extreme metabolic or chemical stress, though it is generally stable. Handle in a fume hood.

o Skin Absorption: The lipophilic nature of the chlorophenyl and cyclobutyl groups suggests

high skin permeability. Wear permeation-resistant gloves (Nitrile > 0.11 mm).

o Alkylating Agents: The reagent 1,3-dibromopropane is a potent alkylator and potential

mutagen. Quench all waste streams with aqueous ammonia or thiosulfate before disposal.

References

¢ Sibutramine Analog Synthesis

o Source: U.S. Patent 4,929,629 (Boots Company PLC).

o Link:

e Source: Fedorynski, M., et al. "Synthesis of 1-arylcyclopropanecarbonitriles under phase-
transfer catalytic conditions.” Organic Preparations and Procedures International, 2008.
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e Chemical Identity Verification
o Source: PubChem Compound Summary for CAS 28049-60-7.[3]

o Link:[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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